molecular formula C19H24N2OS B1675116 Methotrimeprazine CAS No. 60-99-1

Methotrimeprazine

货号 B1675116
CAS 编号: 60-99-1
分子量: 328.5 g/mol
InChI 键: VRQVVMDWGGWHTJ-CQSZACIVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methotrimeprazine, also known as Levomepromazine, is a phenothiazine neuroleptic drug . It is used in the management of psychosis, particularly those of schizophrenia, and manic phases of bipolar disorder . It has pharmacological activity similar to that of both chlorpromazine and promethazine .


Synthesis Analysis

The biotransformation of Levomepromazine remains elusive up to now, but it has been found to result in the formation of different derivatives that may contribute to the therapeutic and/or side-effects of the parent drug . Two main metabolic pathways have been addressed, S-oxidation and N-demethylation .


Molecular Structure Analysis

Methotrimeprazine is a small molecule with a chemical formula of C19H24N2OS . Its average weight is 328.472 and its monoisotopic weight is 328.16093409 .

科学研究应用

药代动力学药物相互作用概况

质子泵抑制剂(PPIs)被广泛用于治疗胃酸相关疾病,长期使用可能会增加接受同时用药的患者发生显著药物相互作用的风险。研究表明,PPIs与甲氨蝶呤联合使用可能会影响甲氨蝶呤的药代动力学,尽管相互作用机制尚不明确。在选择用于管理胃酸相关疾病的PPI时,尤其是对于接受多种药物治疗的老年患者或同时接受具有狭窄治疗指数的药物的患者,考虑潜在的药物相互作用是很重要的(Wedemeyer & Blume, 2014)

镇痛特性

许多作者确定甲氨蝶呤具有镇痛特性;然而,大多数研究在设计或数据呈现方面存在不足。由于缺乏支持镇痛活性的数据以及与苯噻嗪相关的不良反应,应谨慎使用甲氨蝶呤来管理疼痛(McGee & Alexander, 1979)

抗精神病潜力

甲基多巴被分类为具有抗精神病活性潜力的中枢神经系统抑制剂。一项比较甲基多巴与甲氨蝶呤的研究显示,在接受甲基多巴治疗的患者中,与接受甲氨蝶呤治疗的患者相比,存在统计学上显著的恶化。这表明甲氨蝶呤缺乏一般抗精神病活性可能与大脑中多巴胺浓度降低有关,而不是更有效的神经阻滞药物的特征性增加周转率(Pecknold et al., 1972)

安全和危害

Methotrimeprazine can cause side effects including dry mouth, somnolence, hypotension, and convulsions . Cardiovascular issues such as heat stroke, hypotension, and QT prolongation are also common . It’s important to note that Methotrimeprazine can make you feel faint or lightheaded .

未来方向

While Methotrimeprazine is widely used in palliative care as an antipsychotic, anxiolytic, antiemetic, and sedative drug, the supporting evidence is limited to open series and case reports . Thus, prospective randomized trials are needed to support evidence-based guidelines . There is also evidence for the use of Methotrimeprazine in the management of nausea and vomiting in patients with advanced cancer .

属性

IUPAC Name

(2R)-3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQVVMDWGGWHTJ-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023289
Record name Levomethotrimeprazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methotrimeprazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015474
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.25e-03 g/L
Record name Methotrimeprazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01403
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Methotrimeprazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015474
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Methotrimeprazine's antipsychotic effect is largely due to its antagonism of dopamine receptors in the brain. In addition, its binding to 5HT2 receptors may also play a role.
Record name Methotrimeprazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01403
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Levomepromazine

CAS RN

60-99-1
Record name Levomepromazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levomepromazine [USAN:INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methotrimeprazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01403
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Levomethotrimeprazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Levomepromazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.450
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVOMEPROMAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G0LAW7ATQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Methotrimeprazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015474
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methotrimeprazine
Reactant of Route 2
Methotrimeprazine
Reactant of Route 3
Reactant of Route 3
Methotrimeprazine
Reactant of Route 4
Reactant of Route 4
Methotrimeprazine
Reactant of Route 5
Reactant of Route 5
Methotrimeprazine
Reactant of Route 6
Reactant of Route 6
Methotrimeprazine

Citations

For This Compound
4,100
Citations
A Kennett, J Hardy, S Shah, R A'hern - Supportive Care in Cancer, 2005 - Springer
… The main aim of this study was to estimate the response rate to methotrimeprazine. If the true response rate was 10% or lower, methotrimeprazine would not be considered to show …
Number of citations: 39 link.springer.com
SG Dahl - Clinical Pharmacology & Therapeutics, 1976 - Wiley Online Library
… Concentrations of methotrimeprazine and a metabolite, methotrimeprazine sulfoxide, were … doses of methotrimeprazine. The highest plasma concentrations of methotrimeprazine were …
Number of citations: 63 ascpt.onlinelibrary.wiley.com
WT Beaver, SL Wallenstein… - Clinical …, 1966 - Wiley Online Library
… of patients had side effects with methotrimeprazine than with morphine, … methotrimeprazine. Nausea and vomiting were much less frequent following administration of methotrimeprazine …
Number of citations: 143 ascpt.onlinelibrary.wiley.com
RG Twycross, GD Barkby… - Progress in palliative …, 1997 - Taylor & Francis
Levomepromazine (methotrimeprazine) is a phenothiazine closely related chemically to chlorpromazine but which, possibly because of its greater propensity to cause sedation and …
Number of citations: 46 www.tandfonline.com
CM Hohl, S Stenekes, MS Harlos… - … of Palliative Care, 2013 - journals.sagepub.com
… Methotrimeprazine is a … use of methotrimeprazine to manage end-oflife symptoms in children and infants. Our experience in pediatric palliative care suggests that methotrimeprazine has …
Number of citations: 15 journals.sagepub.com
JR Hardy, H Skerman, J Philip, P Good, DC Currow… - BMJ open, 2019 - bmjopen.bmj.com
Objectives Methotrimeprazine is commonly used for the management of nausea but never tested formally against other drugs used in this setting. The aim was to demonstrate superior …
Number of citations: 14 bmjopen.bmj.com
IG Stiell, DG Dufour, D Moher, M Yen, WJ Beilby… - Annals of emergency …, 1991 - Elsevier
… to receive IM injections of either 37.5 mg methotrimeprazine (Levoprorne ®, Nozinan ®) or … , in the group receiving methotrimeprazine. Conclusion: Methotrimeprazine is comparable to …
Number of citations: 70 www.sciencedirect.com
EK Zsigmond, K Flynn - The Journal of Clinical Pharmacology, 1988 - Wiley Online Library
Since methotrimeprazine proved to be both an effective tranquilizer and analgesic, its effect in a tranquilizing dose of 0.15 mg/kg on the arterial blood gases was determined in human …
Number of citations: 4 accp1.onlinelibrary.wiley.com
HF Fraser, DE Rosenberg - Clinical Pharmacology & …, 1963 - Wiley Online Library
… of methotrimeprazine in … of methotrimeprazine in progressively increasing doses as tolerated and/or accepted for 18 or more days, followed by abrupt withdrawal of methotrimeprazine to …
Number of citations: 18 ascpt.onlinelibrary.wiley.com
E MONTILLA, WS FREDERIK… - Archives of Internal …, 1963 - jamanetwork.com
Since methotrimeprazine has been used successfully for the past … dose of methotrimeprazine hydrochloride provided … The degree of analgesic activity of methotrimeprazine makes this …
Number of citations: 40 jamanetwork.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。